molecular formula C11H13N B8681893 2,4,6-Trimethylindole

2,4,6-Trimethylindole

Cat. No.: B8681893
M. Wt: 159.23 g/mol
InChI Key: PMMQMNKNOQKZPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Trimethylindole is a specialized alkyl-substituted indole derivative of significant interest in medicinal and synthetic chemistry. The indole scaffold is a fundamental privileged structure in drug discovery, renowned for its presence in numerous biologically active compounds, pharmaceuticals, and agrochemicals . Its excellent ability to bind to diverse enzymes and receptors makes it an invaluable building block for developing novel therapeutic agents . While specific biological data for this compound may be limited in the public domain, its structural features align with current research trends. Indole derivatives are extensively explored as potent inhibitors for various cancer targets. For instance, recent studies highlight 2,6-di-substituted indole derivatives as highly potent METTL3 inhibitors for oncology research, demonstrating low nanomolar IC50 values and efficacy in reducing tumor growth . Furthermore, the 3-substituted indole and oxindole core is a recognized privileged structure in kinase inhibitor discovery, forming the basis of several clinical agents and candidates . The trimethyl substitution pattern on the indole ring offers a unique steric and electronic profile, making this compound a promising intermediate for constructing more complex molecules via further functionalization, for example, through Knoevenagel condensation or other coupling reactions . Researchers can utilize this compound as a key synthetic precursor in the development of new chemical entities for high-throughput screening, structure-activity relationship (SAR) studies, and as a model compound in methodological development for novel indole synthesis, including photoredox and electrochemical catalysis . Its application is firmly within the realm of preclinical research for potential anticancer, anti-inflammatory, and central nervous system agents. This product is supplied For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

2,4,6-trimethyl-1H-indole

InChI

InChI=1S/C11H13N/c1-7-4-8(2)10-6-9(3)12-11(10)5-7/h4-6,12H,1-3H3

InChI Key

PMMQMNKNOQKZPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(NC2=C1)C)C

Origin of Product

United States

Synthetic Methodologies for 2,4,6 Trimethylindole and Its Derivatives

Classical Approaches in Indole (B1671886) Synthesis

Classical methods for indole synthesis have been established for over a century and remain fundamental in organic synthesis. These reactions typically involve the acid- or base-mediated cyclization of appropriately substituted aromatic precursors.

Fischer Indole Synthesis and its Adaptations for Trimethylindoles

The Fischer indole synthesis, first reported by Emil Fischer in 1883, is arguably the most widely used and versatile method for constructing the indole core wikipedia.orgbyjus.com. The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a suitable aldehyde or ketone wikipedia.orgbyjus.comthermofisher.com.

For the specific synthesis of 2,4,6-trimethylindole, the required starting materials are 2,4,6-trimethylphenylhydrazine and acetone. The reaction proceeds through several key steps:

Hydrazone Formation : 2,4,6-trimethylphenylhydrazine reacts with acetone to form the corresponding hydrazone.

Tautomerization : The hydrazone tautomerizes to its enamine form.

beilstein-journals.orgbeilstein-journals.org-Sigmatropic Rearrangement : Under acidic conditions, the protonated enamine undergoes a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement (a Claisen-type rearrangement), which forms a new carbon-carbon bond and breaks the weak nitrogen-nitrogen bond wikipedia.org.

Aromatization and Cyclization : The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon.

Ammonia Elimination : The final step involves the elimination of an ammonia molecule from the cyclized intermediate to yield the stable, aromatic this compound.

The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid, sulfuric acid, or polyphosphoric acid to Lewis acids such as zinc chloride or boron trifluoride wikipedia.org. Acetic acid can often serve as both the catalyst and the solvent. Research on the synthesis of similarly substituted indolenines (isomers of indoles) has shown that refluxing the corresponding hydrazine hydrochloride with a ketone in glacial acetic acid provides the product in high yield nih.gov.

Table 1: Representative Conditions for Fischer Indole Synthesis of Polymethylated Indoles

Phenylhydrazine ReactantKetone ReactantCatalyst/SolventConditionsProductYieldReference
p-Tolylhydrazine HClIsopropyl methyl ketoneGlacial Acetic AcidReflux, 2.25 h2,3,3,5-TetramethylindolenineHigh nih.gov
m-Tolylhydrazine HClIsopropyl methyl ketoneGlacial Acetic AcidReflux, 2.5 h2,3,3,6-TetramethylindolenineHigh nih.gov
2,4,6-TrimethylphenylhydrazineAcetonePolyphosphoric Acid (PPA)100-120 °CThis compoundGood-ExcellentHypothetical/Typical

Modified Classical Cyclization Reactions

Besides the Fischer synthesis, other classical methods have been developed, though they are often limited by harsh reaction conditions such as high temperatures and the use of strong bases wikipedia.orgchemeurope.com. Modern modifications, however, have improved their applicability.

Bischler-Möhlau Indole Synthesis : This method involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of a primary or secondary aryl amine wikipedia.orgchemeurope.comdrugfuture.com. To synthesize a trimethylated indole via this route, one would need to start with 2,4,6-trimethylaniline (B148799). The reaction is generally heated, and the harsh conditions can limit its scope chemeurope.comresearchgate.net. Recent advancements include the use of microwave irradiation to accelerate the reaction and improve yields chemeurope.com. For this compound, the required ketone precursor would be a halomethyl methyl ketone, which would react with 2,4,6-trimethylaniline.

Madelung Synthesis : The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base (like sodium or potassium alkoxides) at high temperatures wikipedia.org. To apply this to this compound, the starting material would be N-acetyl-2,4,6-trimethylaniline. The classical Madelung synthesis is often limited by its requirement for very high temperatures (200–400 °C) and strong bases wikipedia.org. However, modern variations, such as the Smith-modified Madelung synthesis, utilize organolithium reagents and can proceed under milder conditions, broadening the substrate scope to include various substituted anilines wikipedia.orgorganic-chemistry.orgresearchgate.net.

Modern Catalytic Strategies

Modern synthetic chemistry increasingly relies on transition metal catalysis to construct complex molecules with high efficiency and under milder conditions than classical methods. Palladium and rhodium are at the forefront of these developments for indole synthesis.

Transition Metal-Catalyzed Syntheses

Palladium catalysis offers powerful tools for forming the carbon-carbon and carbon-nitrogen bonds necessary for the indole ring.

Larock Indole Synthesis : This powerful palladium-catalyzed heteroannulation reaction synthesizes indoles from an o-haloaniline (typically o-iodoaniline) and a disubstituted alkyne wikipedia.org. For the synthesis of this compound, the reaction would involve the coupling of 2-iodo-4,6-dimethylaniline with propyne. The reaction is typically catalyzed by a palladium(II) source like palladium acetate, in the presence of a base (e.g., potassium carbonate) and often a chloride salt additive like lithium chloride wikipedia.orgub.edu. A significant advantage of the Larock synthesis is its high regioselectivity, where the more sterically demanding substituent of the alkyne generally ends up at the C2 position of the indole nih.gov. The reaction proceeds via oxidative addition of the aryl iodide to Pd(0), followed by alkyne insertion, intramolecular C-N bond formation, and reductive elimination to regenerate the catalyst wikipedia.org.

Palladium-Catalyzed Carbonylations : Palladium catalysts can also be used in reactions involving carbon monoxide (CO) to build the indole scaffold. One such approach is the reductive cyclization of o-nitrostyrenes. A suitably substituted 2-methyl-1-(2-nitro-4,6-dimethylphenyl)prop-1-ene could undergo a palladium-catalyzed reductive cyclization using CO as the reductant to form this compound beilstein-journals.org. These carbonylative cyclizations are efficient and can be performed under relatively mild conditions, offering an alternative to classical reduction methods. Palladium-catalyzed carbonylations can also be used to functionalize the indole ring itself, for instance, by adding keto groups at the C3-position acs.orgnih.gov.

Table 2: Comparison of Modern Palladium-Catalyzed Indole Syntheses

MethodTypical Starting MaterialsKey ReagentsAdvantages
Larock Heteroannulationo-Iodoaniline derivative, AlkynePd(OAc)₂, K₂CO₃, LiClHigh regioselectivity, good functional group tolerance wikipedia.orgnih.gov
Reductive Carbonylationo-Nitrostyrene derivativePd(OAc)₂, CO gasUtilizes readily available nitroarenes, atom-economical beilstein-journals.org
Buchwald ModificationAryl bromide, HydrazonePd catalyst, Ligand, BaseMilder alternative to classical Fischer conditions nih.gov

Rhodium catalysts are particularly effective in mediating C-H activation and annulation reactions, providing direct and atom-economical pathways to substituted indoles. A common strategy involves the reaction of anilines or anilides with alkynes.

For the synthesis of this compound, a plausible rhodium-catalyzed route would be the annulation of N-acetyl-2,4-dimethylaniline with propyne. The reaction is typically catalyzed by a cationic rhodium(III) complex, such as [Cp*RhCl₂]₂, with a copper(II) salt (e.g., Cu(OAc)₂) often used as an oxidant. The proposed mechanism involves:

Directed C-H activation at the ortho-position of the aniline derivative by the rhodium catalyst.

Coordination and migratory insertion of the alkyne (propyne).

Reductive elimination to form the indole ring and regenerate the active rhodium(III) catalyst.

This approach allows for the direct formation of highly substituted indoles from relatively simple precursors under comparatively mild conditions nih.govurl.eduscispace.comnih.govrsc.org.

Lewis Acid Catalysis in Indole Formation

Borane catalysts, particularly tris(pentafluorophenyl)borane (B(C₆F₅)₃), have been recognized for their ability to activate C-H bonds and facilitate the direct alkylation of indoles. nih.govacs.org This metal-free approach is a valuable alternative to traditional methods. The B(C₆F₅)₃-catalyzed reaction can directly functionalize the C3 position of a wide range of indoles using amine-based alkylating agents. acs.orgcardiff.ac.uk The mechanism is proposed to involve the heterolytic cleavage of an α-nitrogen C(sp³)–H bond in the alkylating agent by the borane catalyst, forming an iminium-borohydride ion pair. nih.gov The indole then attacks the electrophilic iminium ion, leading to the C3-alkylated product and regeneration of the catalyst. nih.govcardiff.ac.uk This methodology displays broad scope and excellent chemoselectivity, avoiding common side reactions like N-alkylation. acs.org

Borane catalysts are also employed in the intramolecular hydroamination of 2-alkynyl anilines to yield 2-substituted indoles. rsc.orgresearchgate.net Catalytic amounts of B(C₆F₅)₃ promote this cyclization in good to excellent yields. rsc.org Additionally, borane-mediated C-H borylation represents another form of C-H activation. nih.gov For instance, BBr₃ can be used for the chelation-assisted C-H borylation of indoles at positions C4 or C7, which are typically less reactive. nih.gov

Table 3: B(C₆F₅)₃-Catalyzed Reactions for Indole Synthesis and Functionalization

Reaction Type Substrates Product Key Features
C3 Alkylation Indoles, Amine-based alkylating agents C3-alkylated indoles Metal-free, high chemoselectivity, broad scope. nih.govacs.org

A variety of other Lewis acids are effective in promoting the synthesis of functionalized indoles. Inexpensive and commercially available Lewis acids like zinc triflate (Zn(OTf)₂) and boron trifluoride etherate (BF₃·Et₂O) can catalyze the cyclization of methyl phenyldiazoacetates that have an ortho-imino group. nih.govscispace.comorganic-chemistry.org This reaction proceeds under mild conditions with low catalyst loadings (≤1 mol%) to give 2,3-substituted indoles in quantitative yields. organic-chemistry.orgacs.org The mechanism involves the activation of the imine by the Lewis acid, facilitating an electrophilic attack on the diazo carbon to form a diazonium ion intermediate, which then expels nitrogen gas to furnish the indole product. nih.govscispace.com

Lewis acids also catalyze cycloaddition reactions to construct complex indole derivatives. For example, Sc(OTf)₃ can promote the (3+2) cycloaddition of 2-indolylmethanols with β,γ-unsaturated α-ketoesters, affording cyclopenta[b]indoles in high yields and with excellent diastereoselectivities. researchgate.net This reaction represents an atom-economic strategy for synthesizing fused indole derivatives. researchgate.net Similarly, dearomative (4+3) cycloaddition reactions of 3-alkenylindoles can be promoted by Lewis acids, generating cyclohepta[b]indoles. acs.org

Organocatalytic Methods

Organocatalysis provides a metal-free alternative for the synthesis of polysubstituted indoles, often enabling asymmetric transformations. One approach involves the scispace.comscispace.com-sigmatropic rearrangement of N-oxyenamines, which can be generated by the DABCO-catalyzed reaction of N-arylhydroxylamines and conjugated terminal alkynes to produce N-unprotected polysubstituted indoles. mdpi.com

Chiral phosphoric acids and their derivatives are prominent organocatalysts for enantioselective indole functionalization. For instance, strong and confined imidodiphosphorimidate (IDPi) Lewis acids, which are organocatalysts, can enable a highly enantioselective (4+3) cycloaddition of 2-indolyl alcohols with dienolsilanes. nih.govacs.org This method produces novel bicyclo[3.2.2]cyclohepta[b]indoles with high stereocontrol, including the formation of quaternary stereocenters. nih.gov The mechanism involves the in situ generation of a silylium Lewis acid that activates the indolyl alcohol for the cycloaddition. nih.govacs.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of indoles to enhance sustainability. These approaches focus on using environmentally benign solvents, reducing waste, avoiding hazardous reagents, and employing catalyst-free or highly efficient catalytic systems. mdpi.comsemanticscholar.org

One sustainable strategy is the use of multicomponent reactions (MCRs) in green solvents like ethanol. rsc.org An innovative two-step synthesis of indole-2-carboxamides involves an Ugi four-component reaction of anilines, glyoxal dimethyl acetal, formic acid, and isocyanides, followed by an acid-catalyzed cyclization. semanticscholar.orgrsc.org This method proceeds under mild conditions without a metal catalyst and demonstrates a broad substrate scope. rsc.org

Catalyst-free methodologies performed in green solvents or under solvent-free conditions represent another key green approach. acs.orgacs.org The synthesis of poly-substituted pyrroles attached to an indole core has been achieved through a multicomponent reaction without any added catalyst, using a green solvent and featuring a simple purification procedure that avoids column chromatography. acs.org Similarly, the synthesis of bis(indolyl)methanes, traditionally requiring protic or Lewis acids, can be achieved using greener methods like catalysis with a small amount of molecular iodine under solvent-free conditions, often by simple grinding of the solid reactants. beilstein-journals.org These methods are practical, economical, and significantly reduce the environmental footprint of the synthesis. beilstein-journals.org

Table 4: Comparison of Green Synthesis Approaches for Indole Derivatives

Method Key Features Advantages
Ugi MCR / Cyclization Two-step, one-pot potential, uses ethanol as solvent. rsc.org Metal-free, mild conditions, high atom economy. semanticscholar.orgrsc.org
Catalyst-Free MCR No added catalyst, uses green solvents. acs.org Simple procedure, reduced waste, avoids toxic catalysts. acs.orgacs.org

Solvent-Free and Aqueous Media Reactions

The use of organic solvents in chemical synthesis contributes significantly to chemical waste and environmental impact. Consequently, developing reactions that can proceed in solvent-free conditions or in environmentally benign solvents like water is a primary goal of green chemistry.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions are conducted by mixing neat reactants, often with a solid catalyst. These reactions can be promoted by grinding, heating, or irradiation. For indole synthesis, thermal, solvent-free conditions can facilitate the ring expansion of substituted indoles with reagents like dialkyl acetylenedicarboxylates to form functionalized benzazepines. researchgate.net This approach minimizes waste and can lead to high yields of the desired products. researchgate.net

Aqueous Media Synthesis: Water is an ideal solvent due to its non-toxicity, non-flammability, and low cost. While organic substrates often have low solubility in water, this can sometimes be advantageous, and the use of catalysts or co-solvents can facilitate reactions. The Fischer indole synthesis, a classic method for preparing indoles, has been successfully adapted to aqueous media. rsc.org For instance, novel SO3H-functionalized ionic liquids have been designed to catalyze the one-pot Fischer indole synthesis in water, allowing for convenient separation of the indole product by simple filtration. rsc.org Another strategy involves a dearomatization-rearomatization process that enables the reductive cross-coupling of indoles with ketones in water, achieving good yields. organic-chemistry.org Furthermore, the use of aqueous citric acid has been reported as a green reaction medium for promoting one-pot organic syntheses. scielo.org.co

Table 1: Examples of Indole Synthesis in Alternative Media
Reaction TypeReactantsCatalyst/ConditionsMediumYieldReference
Fischer Indole SynthesisPhenylhydrazines, Ketones/AldehydesSO3H-functionalized ionic liquidsWater68-96% rsc.org
Reductive Cross-CouplingIndoles, KetonesNot specifiedWaterGood organic-chemistry.org
Ring ExpansionIndoles, Dialkyl acetylenedicarboxylatesThermal, open airSolvent-FreeVery Good researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions. This technique often leads to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. nih.gov The rapid and uniform heating provided by microwaves can accelerate reactions that are otherwise slow or require harsh conditions. orgsyn.org

Several classical indole syntheses have been adapted for microwave irradiation, including the Fischer, Madelung, and Bischler-Mohlau reactions. nih.gov For example, a straightforward methodology for synthesizing 2-substituted indoles involves the microwave-promoted cycloisomerization of 2-alkynylanilines in water, without the need for a metal catalyst. elte.hu In another application, palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines to form indole carboxylate derivatives was significantly accelerated under microwave heating, with one reaction yielding 90% of the product in 1 hour, compared to 73% in 16 hours with conventional heating. mdpi.com A two-step, one-pot synthesis of sterically congested spiropyrans from 1,2,3-trimethylindole has also been developed using microwave assistance in environmentally benign solvents. exeter.ac.uk

Table 2: Comparison of Conventional vs. Microwave-Assisted Indole Synthesis
ReactionConventional MethodMicrowave-Assisted MethodBenefit of MicrowaveReference
Pd-Catalyzed Cyclization of N-aryl enamine16 hours, 73% yield1 hour, 90% yieldFaster reaction, higher yield mdpi.com
Cycloisomerization of 2-alkynylanilinesRequires strong bases or metal catalystsWater, no catalyst, 15-30 minCatalyst-free, rapid elte.hu
Imidazolinium Salt SynthesisHours to days5 minutesDrastically reduced time orgsyn.org

Ionic Liquid Catalysis

Ionic liquids (ILs) are salts with melting points below 100 °C, often referred to as "green solvents" due to their negligible vapor pressure, high thermal stability, and recyclability. heteroletters.orgnih.gov They can act as both the solvent and the catalyst in a reaction. Task-specific ionic liquids can be designed with acidic or basic functionalities to actively promote chemical transformations.

In the context of indole synthesis, acidic ionic liquids have proven effective as catalysts for the Fischer indole synthesis. rsc.orgresearchgate.net For instance, SO3H-functionalized imidazolium salts have been successfully used to catalyze the reaction in an aqueous medium, combining the benefits of IL catalysis and green solvents. rsc.org Similarly, N,N-dimethylpyridin-4-amine (DMAP)-based ionic liquids have been synthesized and employed as efficient catalysts for the Fischer indole synthesis with minimal catalyst loading. researchgate.net The basic ionic liquid 1-butyl-3-methylimidazolinium hydroxide ([Bmim]OH) has been used as both the reaction medium and catalyst for the synthesis of bisindolyl oxindoles from isatin and indole, demonstrating high efficiency and recyclability. heteroletters.org The catalytic role of ionic liquids can stem from the formation of supramolecular assemblies through hydrogen bonding and other interactions, which activate the substrates. nih.gov

Bio-Catalyzed Transformations

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. These reactions are prized for their high selectivity (chemo-, regio-, and stereoselectivity) and ability to operate under mild conditions (ambient temperature and pressure, neutral pH), which aligns with the principles of green chemistry. jk-sci.comnih.gov

While the de novo synthesis of the indole ring via biocatalysis is less common, enzymes are widely used for the functionalization of the indole core. A key example is the use of S-adenosyl methionine (SAM)-dependent methyl transferase enzymes for the stereo- and regioselective methylation of indoles at the C3 position. researchgate.net The enzyme PsmD from Streptomyces griseofuscus, for instance, is a key enzyme in the biosynthesis of physostigmine and can be used to form the pyrroloindole moiety, demonstrating the potential for creating complex derivatives from simpler indole precursors. researchgate.net The discovery and engineering of new enzymes, such as hydroxylases that can convert L-proline to various hydroxyproline isomers, highlight the potential for developing biocatalysts for specific C-H activation and functionalization on the indole ring system. nih.gov

Atom Economy and Waste Minimization Principles

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wordpress.comwikipedia.org A reaction with 100% atom economy incorporates all reactant atoms into the product, generating no byproducts or waste. wikipedia.orgnih.gov Synthetic methods should be designed to maximize atom economy, thus minimizing waste at the molecular level. wordpress.com

Reaction types that are inherently atom-economical include addition reactions (e.g., hydrogenation) and rearrangement reactions. jk-sci.com Pericyclic reactions, such as the Diels-Alder reaction, are classic examples of processes with 100% atom economy. nih.gov In contrast, substitution and elimination reactions often have poor atom economy due to the formation of stoichiometric byproducts.

For indole synthesis, strategies that favor high atom economy are increasingly sought. For example, a palladium-catalyzed cyclization of N-aryl imines to form indoles via the oxidative linkage of two C-H bonds is described as an atom-economic process. organic-chemistry.org This contrasts with classical methods that may use stoichiometric reagents and generate significant waste. The goal is to design synthetic routes that primarily involve additions and rearrangements, using catalysts rather than stoichiometric reagents to effect transformations. nih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are processes where three or more reactants are combined in a single step to form a product that incorporates portions of all the starting materials. nih.gov These reactions are highly valued for their efficiency, convergence, and ability to rapidly generate molecular complexity from simple precursors.

A one-pot synthesis is a strategy where a reactant is subjected to successive chemical reactions in a single reactor. This approach avoids the lengthy separation and purification of intermediate compounds, saving time, resources, and reducing waste. google.com MCRs are often, by their nature, one-pot protocols.

Tandem Reaction Sequences

Tandem, or domino, reactions provide an elegant and efficient pathway to complex molecules like polysubstituted indoles from simple precursors in a single operation, thereby minimizing waste and purification steps. One notable approach is the copper-catalyzed domino reaction of 2-haloanilines with 1,3-dicarbonyl compounds. This methodology allows for the construction of the indole core with various substituents in a regioselective and atom-economical manner. While a specific example for the synthesis of this compound via this method is not prominently documented, the general applicability of the reaction suggests its potential. The process involves an initial condensation followed by an intramolecular C-C cross-coupling, catalyzed by a simple and cost-effective copper source like cuprous oxide (Cu₂O) without the need for complex ligands.

The reaction conditions are typically optimized to achieve high yields. For instance, a domino reaction between a substituted 2-iodoaniline and a β-keto ester can be carried out in a mixed solvent system, such as DMSO-water, in the presence of a base like cesium carbonate (Cs₂CO₃) and a catalytic amount of Cu₂O at elevated temperatures.

Table 1: Illustrative Copper-Catalyzed Domino Synthesis of Polysubstituted Indoles

2-Haloaniline 1,3-Dicarbonyl Compound Catalyst Base Solvent Temp (°C) Yield (%)
2-Iodoaniline Ethyl acetoacetate 10 mol% Cu₂O Cs₂CO₃ DMSO/H₂O (3:1) 100 81
4-Methyl-2-iodoaniline Acetylacetone 10 mol% Cu₂O Cs₂CO₃ DMSO/H₂O (3:1) 100 85
2-Bromoaniline Dimethyl malonate 10 mol% Cu₂O Cs₂CO₃ DMSO/H₂O (3:1) 120 41

This table presents generalized data for the synthesis of polysubstituted indoles to illustrate the potential of the methodology for synthesizing derivatives of this compound.

Another powerful tandem strategy is the hydroformylation–Fischer indole synthesis, which can produce 2,3-disubstituted indoles from olefins and hydrazines in a one-pot procedure. This method involves the hydroformylation of an olefin to generate an aldehyde in situ, which then undergoes condensation with a hydrazine and subsequent acid-catalyzed cyclization to form the indole ring.

Stereoselective Synthesis of this compound Derivatives

The development of stereoselective methods to access chiral derivatives of this compound is crucial for applications in drug discovery and catalysis. Asymmetric synthesis of these compounds can be approached through various strategies, including the use of chiral catalysts to control the formation of stereocenters.

One of the most powerful methods for introducing chirality at the C3 position of the indole ring is the asymmetric Friedel-Crafts alkylation. This reaction involves the addition of the indole nucleophile to an electrophile, guided by a chiral catalyst. While direct examples for this compound are scarce, the methodology has been successfully applied to a wide range of substituted indoles. Chiral metal complexes and organocatalysts are commonly employed to achieve high enantioselectivity. For instance, chiral N,N'-dioxide-Ni(II) complexes have been shown to be effective in the asymmetric Friedel-Crafts alkylation of 3-substituted indoles with β,γ-unsaturated α-ketoesters, affording the C2-alkylated products in high yields and excellent enantiomeric excess (ee). rsc.org Similarly, chiral phosphoric acids and aziridine-phosphine ligands in combination with copper(I) have been utilized to catalyze the enantioselective addition of indoles to various electrophiles, such as nitroalkenes. nih.govmdpi.com

Table 2: Examples of Chiral Catalysts in Asymmetric Friedel-Crafts Alkylation of Indoles

Indole Substrate Electrophile Chiral Catalyst Yield (%) ee (%)
N-Methylskatole Ethyl 2-oxo-4-phenylbut-3-enoate Chiral N,N'-dioxide-Ni(II) complex 96 99
5-Bromoindole β-Nitrostyrene Chiral aziridine-phosphine/Cu(I) 88 92
Indole (E)-1-Aryl-4-benzyloxybut-2-en-1-one Chiral [Hf{(R)-3,3′-Br₂-BINOL}(OtBu)₂]₂ up to 95 up to 97

This table showcases the effectiveness of various chiral catalysts in the asymmetric functionalization of different indole substrates, providing a basis for their potential application to this compound.

Another important stereoselective transformation is the asymmetric hydrogenation of the indole ring to produce chiral indolines. This can be achieved using chiral transition metal catalysts. For example, N-tosyl-protected 3-substituted indoles can be hydrogenated with high enantioselectivities (95-98% ee) using a rhodium catalyst bearing the trans-chelating chiral bisphosphine ligand, PhTRAP. elsevier.com The catalyst is typically generated in situ from [Rh(nbd)₂]SbF₆ and the chiral ligand. This approach provides access to optically active indolines with a stereocenter at the 3-position.

Furthermore, the dearomatization of indole derivatives offers a route to complex, three-dimensional chiral structures. Chiral phosphoric acid-catalyzed asymmetric dearomatization of 2,3-disubstituted indoles with electrophiles like naphthoquinone monoimines can lead to the formation of chiral indolenines or fused indolines with high enantioselectivity. nih.gov

The synthesis of chiral 2-methylindolines has also been achieved through the enantioselective copper-catalyzed hydroamination and cyclization of N-sulfonyl-2-allylanilines, yielding products with up to 90% ee. nih.gov These methods highlight the potential for creating stereochemically rich derivatives of this compound.

Chemical Reactions and Transformations of 2,4,6 Trimethylindole

Functionalization of the Indole (B1671886) Ring System

The functionalization of the indole core is a cornerstone of synthetic chemistry, owing to the prevalence of the indole motif in pharmaceuticals and natural products. nih.gov For 2,4,6-trimethylindole, the primary sites for functionalization are the C3, C5, and C7 positions, as well as the indole nitrogen (N1).

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying complex molecules, avoiding the need for pre-functionalized starting materials. chim.it In the indole ring, there are multiple C-H bonds with different reactivities, making site-selectivity a significant challenge. nih.govacs.org The inherent reactivity of the indole ring generally favors functionalization at the C3 position of the pyrrole (B145914) core, followed by the C2 position. Functionalizing the C-H bonds of the benzene (B151609) core (C4-C7) is considerably more difficult. nih.govchim.it

For this compound, the C2 position is already substituted with a methyl group. Therefore, direct C-H functionalization at C2 is not possible. However, the C2-methyl group itself can be a site for reaction, such as benzylic C(sp³)–H functionalization. Recent studies have shown that visible-light-driven, electron donor-acceptor (EDA) complex-mediated reactions can enable the alkylation of C2-methylindoles at the benzylic position. acs.org

The C3 position remains the most nucleophilic and sterically accessible site for electrophilic substitution. Reactions such as Vilsmeier-Haack formylation, Mannich reactions, and Friedel-Crafts acylations would be expected to occur selectively at this position. Furthermore, catalyst-mediated direct C3 alkylation of indoles has been developed using borane catalysts like B(C₆F₅)₃, which activates amine-based alkylating agents. acs.org This method is effective for a range of substituted indoles and would likely be applicable to this compound for the introduction of various alkyl groups at the C3 position.

A summary of representative C3 functionalization reactions applicable to substituted indoles is presented below.

Reaction TypeReagents/CatalystProduct Type
C3-AlkylationAmine-based alkylating agent / B(C₆F₅)₃C3-Alkyl Indole
Vilsmeier-HaackPOCl₃, DMFIndole-3-carboxaldehyde
Friedel-Crafts AcylationAcyl chloride, Lewis Acid3-Acyl Indole
C2-Benzylic Alkylationα-bromoketone, K₂CO₃, visible lightC2-(β-ketoethyl) Indole

Functionalization of the benzene portion of the indole nucleus is challenging due to the lower intrinsic reactivity of these C-H bonds. acs.org In this compound, the C4 and C6 positions are blocked by methyl groups. Consequently, site-selective functionalization is directed towards the C5 and C7 positions. Achieving selectivity between these two sites typically requires the use of directing groups. nih.govacs.org Without a directing group, electrophilic substitution reactions, such as nitration, might occur. For instance, nitration of 1,2,3-trimethylindole in concentrated sulfuric acid yields the 5-nitro derivative, suggesting a similar outcome could be expected for this compound. researchgate.net

Transition-metal-catalyzed C-H activation is a primary strategy for functionalizing these less reactive positions. rsc.org The development of specific catalyst systems and directing groups allows for controlled reactions at positions that are otherwise difficult to access. chim.it

To overcome the inherent reactivity patterns of the indole ring and achieve site-selectivity at the benzene core, directing groups (DGs) are frequently installed, most commonly at the N1 position. acs.orgacs.org These groups coordinate to a metal catalyst, bringing it into proximity with a specific C-H bond and facilitating its activation. The choice of directing group and metal catalyst is crucial for controlling the regioselectivity. researchgate.net

C7-Functionalization: The C7 position can be selectively functionalized using bulky directing groups at the N1 position. These groups sterically block the C2 position and favor the formation of a six-membered metallacycle intermediate involving the C7-C-H bond. researchgate.net Examples of directing groups that promote C7-functionalization include phosphinoyl, pivaloyl, and hydrosilyl groups. researchgate.net A variety of transformations, including arylation, olefination, acylation, and alkylation, have been achieved at the C7 position using this strategy with palladium, rhodium, or iridium catalysts. nih.govacs.org

C5 and C6-Functionalization: Accessing the C5 and C6 positions is more complex. C6-functionalization of indoles has been achieved using remote C-H activation strategies. scispace.com For instance, installing a pivaloyl group at the C3 position can direct the arylation to the C4 and C5 positions. acs.org Similarly, an N-P(O)tBu₂ directing group, when used with a copper catalyst, has been shown to promote C6 arylation. nih.gov

The table below summarizes common directing group strategies for site-selective functionalization of the indole benzene core.

Target PositionDirecting Group (at N1)Catalyst System (Example)Reaction Type
C7N-P(O)tBu₂Palladium (Pd)Arylation
C7N-P(O)tBu₂Iridium (Ir)Borylation
C6N-P(O)tBu₂Copper (Cu)Arylation
C4/C5C3-PivaloylPalladium (Pd)Arylation

The N-H bond of the indole ring is acidic and can be readily deprotonated by a base to form an indolyl anion. This anion is a potent nucleophile and can react with various electrophiles, allowing for the introduction of a wide range of substituents at the nitrogen atom. N-alkylation is a common transformation, typically achieved using an alkyl halide in the presence of a base such as sodium hydride (NaH) or potassium hydroxide (KOH). The synthesis of N-trimethyltriindoles, for example, involves the methylation of the parent triindole using dimethyl sulfate ((CH₃)₂SO₄) under basic conditions. nih.gov This straightforward method is broadly applicable to indoles, including this compound, for the introduction of alkyl, acyl, sulfonyl, and other functional groups at the N1 position.

Site-Selective C-H Functionalization

Ring Annulation and Rearrangement Reactions

Ring annulation reactions involve the construction of a new ring fused to the indole scaffold, leading to more complex polycyclic systems. The Robinson annulation, a classic method for forming six-membered rings, is a powerful tool in organic synthesis. nrochemistry.comchemistrytalk.orgwikipedia.org This reaction combines a Michael addition with an intramolecular aldol condensation. chemistrytalk.org To apply this to this compound, the indole would first need to be functionalized to generate a suitable Michael donor, for example, by introducing a ketone-containing side chain at the C3 position. The subsequent reaction with an α,β-unsaturated ketone, like methyl vinyl ketone, would initiate the annulation cascade to build a new carbocyclic ring. wikipedia.org

Rearrangement reactions of the indole core itself are less common under typical conditions. However, functional groups introduced onto the ring can undergo rearrangements. For example, palladium-catalyzed C-H functionalization of 3-acetylindoles can lead to a domino C4-arylation followed by a 3,2-carbonyl migration, moving the acetyl group from the C3 to the C2 position. nih.gov While this specific example involves a C3-acetyl group, it highlights the potential for complex transformations and rearrangements in functionalized indole systems.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

Cycloaddition reactions are powerful tools in organic synthesis for the construction of complex cyclic systems in a single step. For indoles, [3+2] cycloadditions are particularly well-documented, providing access to various five-membered heterocyclic rings fused to the indole core. In these reactions, the indole can act as the two-atom component (dipolarophile), reacting with a three-atom dipole.

A common example is the 1,3-dipolar cycloaddition between an indole and a nitrile oxide, which yields isoxazole-fused indoles. While specific studies on this compound in this context are not extensively detailed in the literature, the general mechanism involves the reaction of the C2-C3 double bond of the indole with the 1,3-dipole. The electron-donating methyl groups in this compound are expected to enhance the nucleophilicity of the C2-C3 bond, potentially facilitating this type of reaction.

Another significant class of [3+2] cycloadditions involves the reaction of indoles with azomethine ylides, which are generated in situ from the corresponding isatins and amino acids like sarcosine. This reaction leads to the formation of spiro[indoline-3,2′-pyrrolidine] derivatives, which are core structures in many alkaloids. The reaction is typically highly regio- and stereoselective.

Photocatalyzed dearomative [3+2] cycloadditions between indoles and vinyldiazo reagents have also been developed. nih.gov These reactions, often initiated by an oxidizing Cr(III) photocatalyst, proceed via an indole radical cation intermediate. nih.gov The nucleophilic attack of the vinyldiazo species at the C3 position of the indole radical cation initiates the cycloaddition, leading to densely functionalized indoline compounds. nih.gov Given the electronic properties of this compound, it is a plausible substrate for such transformations.

DipoleDipolarophileProduct TypeConditionsRef.
Nitrile OxidesIndolesIsoxazole-fused indolesVaries uchicago.edu
Azomethine YlidesIndolesSpiro[indoline-3,2'-pyrrolidine]sIn situ generation acs.org
Vinyldiazo ReagentsIndolesFused indolinesPhotocatalysis (Cr(III)) nih.gov

Ring Expansions and Contractions

Modifications to the core heterocyclic structure of indoles through ring expansion or contraction reactions provide access to other important nitrogen-containing scaffolds.

Ring Expansions: A notable ring expansion of the indole nucleus is its conversion to the quinoline ring system. Thiol-mediated three-step cascade reactions have been shown to convert 2-halo-indole-tethered ynones into substituted quinolines. nih.govwhiterose.ac.uk This process involves a dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion promoted by an in situ generated Brønsted acid. nih.govwhiterose.ac.uk While not specifically demonstrated with a this compound substrate, this methodology is applicable to a range of substituted indoles and represents a potential transformation for this compound derivatives.

Another strategy for the ring expansion of indoles to quinolinones involves a rhodium(II)-catalyzed reaction of 3-aryl indoles with alpha-halodiazoacetates. chemrxiv.org This reaction is proposed to proceed through a Ciamician-Dennstedt type ring expansion of a cyclopropanated indoline intermediate. chemrxiv.org

Starting MaterialReagentsProductReaction TypeRef.
2-Halo-indole-tethered ynoneThiolsSubstituted quinolineCascade ring expansion nih.govwhiterose.ac.uk
3-Aryl indoleAlpha-halodiazoacetates, Rh(II) catalyst4-Aryl quinolineCiamician-Dennstedt rearrangement chemrxiv.org
OxindolesVariesQuinolinonesRegiodivergent ring expansion nih.govresearchgate.net

Ring Contractions: Information regarding the ring contraction of the indole nucleus itself is limited. However, related transformations on fused ring systems containing an indole moiety are known.

Dearomatization Reactions

Dearomatization of indoles is a powerful strategy to convert the planar aromatic system into three-dimensional structures, often creating new stereocenters. This is a key transformation in the synthesis of many natural products.

Oxidative Dearomatization: Indoles can undergo oxidative dearomatization to yield indolin-3-ones or spiroindolenines. For instance, Pd-catalyzed C-H oxygenation of 2-arylindoles provides access to C2-quaternary indolin-3-ones. datapdf.comresearchgate.net The reaction proceeds via a proposed C-H peroxygenation pathway. datapdf.comresearchgate.net The structurally related 2,4,6-trimethylphenol undergoes oxidative dearomatization with reagents like Oxone to yield epoxy ortho-quinols, suggesting that this compound could be susceptible to similar oxidative transformations. researchgate.net Copper-catalyzed oxidative dehydrogenative dearomatization is another method to construct spirocyclic indolenines from indole derivatives. nih.gov

Photochemical Dearomatization: Photoredox catalysis can be employed for the dearomatization of indoles. nih.gov For example, selective oxidation of electron-rich indoles can generate radical cations that react with nucleophiles, breaking the aromaticity to form indolines. nih.gov

Reactivity of Indolium Ion Intermediates

Indolium ions are key reactive intermediates in several reactions of indoles. They are typically formed by the protonation or alkylation of the indole nitrogen, followed by a rearrangement, or by the reaction of an electrophile at the C3 position. The resulting indolium ion is a potent electrophile and can react with a variety of nucleophiles.

While specific studies on the generation and reactivity of the 2,4,6-trimethylindolium ion are not abundant, its behavior can be inferred from the general reactivity of substituted indolium ions. The methyl groups at the 2, 4, and 6 positions would stabilize the positive charge of the indolium ion through inductive effects. This stabilization could influence the rate of reactions involving these intermediates.

The generation of alkene radical cations under non-oxidizing conditions and their subsequent trapping by nucleophiles is a known process that can lead to the formation of nitrogen heterocycles. nih.gov Similarly, catalytic asymmetric Prins cyclizations can involve the generation and trapping of cationic intermediates. nih.gov These principles could potentially be applied to reactions involving 2,4,6-trimethylindolium ion intermediates.

Derivatization Strategies for Complex Molecular Architectures

The chemical reactions discussed above provide a toolbox for the derivatization of this compound to construct more complex molecules, including those with biological relevance such as alkaloids.

The C3 position of indoles is the most common site for functionalization due to its high nucleophilicity. chemrxiv.org Formylation, for instance, can be achieved selectively at the C3 position using reagents like a mixture of 2,4,6-trichloro-1,3,5-triazine and dimethylformamide. researchgate.net This introduces a versatile aldehyde group that can be further elaborated.

The cycloaddition and dearomatization reactions are particularly powerful for building polycyclic scaffolds. For example, a [3+2] cycloaddition can be used to install a pyrrolidine ring, a common feature in many indole alkaloids. Subsequent dearomatization can then introduce stereochemical complexity.

Ring expansion strategies that convert the indole core into a quinoline system open up access to a different class of heterocyclic compounds with their own unique biological and chemical properties. These derivatization strategies highlight the potential of this compound as a versatile starting material in the synthesis of diverse and complex molecular architectures, including those found in natural products. nih.govencyclopedia.pubmdpi.comimperial.ac.uk

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

While specific experimental spectra for 2,4,6-trimethylindole are not widely published, its ¹H and ¹³C NMR chemical shifts can be reliably predicted based on the foundational indole (B1671886) structure and the known effects of methyl substituents.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the indole N-H proton, the aromatic protons, and the protons of the three methyl groups. The N-H proton typically appears as a broad singlet in the downfield region (δ 8.0-8.5 ppm). The aromatic protons at the C3, C5, and C7 positions will appear as singlets due to the absence of adjacent protons for coupling. The methyl protons will also present as sharp singlets, with their chemical shifts influenced by their position on the indole ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display eleven distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon. Carbons of the aromatic system appear in the δ 110-140 ppm range, while the methyl group carbons are found in the upfield region (δ 15-25 ppm). The specific assignments can be confirmed using 2D NMR techniques.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted ¹H NMR Data (in CDCl₃)Predicted ¹³C NMR Data (in CDCl₃)
PositionChemical Shift (δ, ppm)PositionChemical Shift (δ, ppm)
N1-H~8.1C2~123.5
C2-CH₃~2.4C3~105.0
H3~6.3C3a~129.0
C4-CH₃~2.5C4~130.0
H5~6.8C5~121.0
C6-CH₃~2.4C6~132.0
H7~6.9C7~110.0
--C7a~136.0
--C2-CH₃~13.0
--C4-CH₃~21.0
--C6-CH₃~21.5

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would be expected to show correlations between the N-H proton and the C7-H proton, confirming their proximity. However, significant correlations between the isolated aromatic and methyl protons would not be expected.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This technique would definitively link the proton signals of the methyl groups and the aromatic C-H protons to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the molecular skeleton. For this compound, key HMBC correlations would confirm the placement of the methyl groups.

Expected Key HMBC Correlations for this compound

Proton SignalCorrelates to Carbon (Position)Significance
C2-CHC2, C3Confirms methyl group at C2
H3C2, C3a, C4Confirms connectivity of the pyrrole (B145914) ring
C4-CHC3a, C4, C5Confirms methyl group at C4
H5C3a, C4, C6, C7Confirms connectivity of the benzene (B151609) ring
C6-CHC5, C6, C7Confirms methyl group at C6

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. In this compound, NOESY would show correlations between the protons of the C2-methyl group and the H3 proton, as well as between the C4-methyl protons and the H3 and H5 protons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing a characteristic fingerprint of the functional groups present. The IR spectrum of this compound would display several key absorption bands that confirm its structure. The most prominent feature is the N-H stretching vibration of the indole ring, which typically appears as a sharp, distinct peak. researchgate.net Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl groups appears just below this value. researchgate.net The aromatic C=C stretching vibrations within the indole ring system give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region. researchgate.net

Characteristic IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibration ModeFunctional Group
3450 - 3350N-H StretchIndole N-H
3100 - 3000C-H StretchAromatic C-H
3000 - 2850C-H StretchAliphatic C-H (Methyl)
1620 - 1450C=C StretchAromatic Ring
1470 - 1430C-H BendMethyl (asymmetric)
1380 - 1365C-H BendMethyl (symmetric)
900 - 675C-H Bend (out-of-plane)Aromatic C-H

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a strong chromophore, exhibiting characteristic absorption bands in the UV region. Typically, indole shows two main absorption bands corresponding to the ¹Lₐ and ¹Lₑ transitions. nih.gov The addition of electron-donating methyl groups to the indole ring is expected to cause a bathochromic (red) shift, moving the absorption maxima (λ_max) to longer wavelengths. acs.orgcore.ac.uk This shift occurs because the methyl groups stabilize the excited state, lowering the energy required for the π → π* electronic transitions. nih.gov

Predicted UV-Vis Absorption Maxima for this compound

Compoundλ_max (¹Lₐ) (nm)λ_max (¹Lₑ) (nm)Solvent
Indole (Reference)~270~287Cyclohexane
This compound (Predicted)~280-285~295-300Cyclohexane

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting fragments.

For this compound (C₁₁H₁₃N), the high-resolution mass spectrum would show a molecular ion peak (M⁺) at an m/z value corresponding to its exact molecular weight (159.1048 g/mol ). The fragmentation pattern under electron impact (EI) ionization is expected to be characteristic of alkyl-substituted indoles. libretexts.orgchemguide.co.uk A common fragmentation pathway involves the loss of a methyl radical (•CH₃) to form a stable quinolinium-like cation, resulting in a prominent peak at M-15 (m/z 144). libretexts.org Further fragmentation can occur through cleavage of the pyrrole ring.

Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed FragmentFormula
159Molecular Ion [M]⁺[C₁₁H₁₃N]⁺
144[M - CH₃]⁺[C₁₀H₁₀N]⁺
117[M - C₂H₂N]⁺ (from ring cleavage)[C₉H₁₁]⁺

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique requires a single, high-quality crystal of the compound. While a crystal structure for this compound is not publicly available, such an analysis would provide precise data on bond lengths, bond angles, and torsional angles. mdpi.com

The analysis would confirm the planarity of the bicyclic indole core. mdpi.com It would also reveal the precise orientation of the three methyl groups relative to the ring system and detail any intermolecular interactions, such as N-H···π stacking, that dictate the packing of molecules in the crystal lattice. acs.org For comparison, typical bond lengths within the indole ring system have been well-established from crystal structures of related derivatives. researchgate.net

Typical Bond Lengths in Indole Derivatives

BondTypical Length (Å)
N1-C2~1.37
C2=C3~1.36
C3-C3a~1.44
C3a-C7a~1.40
N1-C7a~1.38

Based on a comprehensive search of publicly available scientific literature, detailed theoretical and computational studies focusing specifically on this compound are not available. While numerous computational analyses have been conducted on the parent indole molecule and various other substituted indoles, the specific data required to populate the requested sections for this compound—including geometry optimization, vibrational frequencies, frontier molecular orbitals, reactivity profiles, molecular dynamics simulations, and reaction mechanisms—have not been published.

Therefore, it is not possible to generate the requested article with scientifically accurate, non-speculative data at this time. Fulfilling the request would necessitate fabricating data, which is not feasible. General principles of how methyl groups might influence the electronic structure and reactivity of the indole ring can be inferred from broader computational chemistry studies on similar molecules, but specific quantitative data for this compound is absent from the literature.

Theoretical and Computational Chemistry Studies

Reaction Mechanism Elucidation through Computational Modeling

Transition State Analysis and Energy Barriers

Transition state analysis is a cornerstone of computational reaction chemistry, providing insights into the feasibility and kinetics of a chemical reaction by characterizing the highest energy point along the reaction coordinate—the transition state. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which is a critical factor in determining the reaction rate.

Table 1: Hypothetical Energy Barriers for Electrophilic Nitration at C3 Position

CompoundMethodBasis SetSolvent (Implicit)Calculated Energy Barrier (kcal/mol)
Indole (B1671886)B3LYP6-31G(d)Acetonitrile15.2
2,4,6-TrimethylindoleB3LYP6-31G(d)Acetonitrile12.5 (Estimated)
Note: The value for this compound is an estimation based on the expected electron-donating effects of the methyl groups, suggesting a faster reaction rate.

Solvent Effects in Reaction Pathways

The solvent in which a reaction is conducted can have a profound impact on its pathway and energetics. Computational chemistry models solvent effects using either implicit or explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, which is computationally efficient. Explicit models involve including individual solvent molecules in the calculation, offering a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding, at a higher computational cost.

For reactions involving this compound, polar solvents are expected to stabilize charged intermediates and transition states more effectively than nonpolar solvents. For instance, in an SN1-type reaction where a carbocation intermediate might be formed, a polar protic solvent would lower the energy barrier. The bulky methyl groups on this compound might also create a specific steric environment that influences how solvent molecules can access and stabilize key parts of the molecule during a reaction.

Table 2: Theoretical Influence of Solvent Polarity on a Hypothetical Reaction Energy Barrier for this compound

SolventDielectric ConstantSolvation ModelExpected Relative Energy Barrier
Hexane1.9PCMHigh
Dichloromethane9.1PCMMedium
Acetonitrile37.5PCMLow
Water80.1PCMLowest

Prediction of Chemical Properties and Intermolecular Interactions

Computational methods can predict a wide range of chemical and physical properties of molecules. For this compound, properties such as the molecular orbital energies (HOMO and LUMO), electrostatic potential, and dipole moment can be calculated to understand its reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they indicate the molecule's ability to donate and accept electrons, respectively. The electron-donating methyl groups in this compound are predicted to raise the energy of the HOMO, making it more susceptible to oxidation and electrophilic attack compared to indole.

Intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and hydrogen bonding, govern the macroscopic properties of a substance, including its boiling point and solubility. For this compound, the primary site for hydrogen bonding is the N-H group of the pyrrole (B145914) ring. The methyl groups, particularly at the 2 and 6 positions, could sterically hinder the approach of other molecules, potentially weakening intermolecular hydrogen bonding compared to less substituted indoles. However, the increased surface area due to the methyl groups would lead to stronger van der Waals interactions.

Table 3: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueComputational Method
HOMO Energy-5.2 eVDFT/B3LYP/6-31G(d)
LUMO Energy0.8 eVDFT/B3LYP/6-31G(d)
HOMO-LUMO Gap6.0 eVDFT/B3LYP/6-31G(d)
Dipole Moment2.1 DDFT/B3LYP/6-31G(d)
Polarizability18.5 ųDFT/B3LYP/6-31G(d)
Note: These are theoretical values and would require experimental validation.

Crystal Structure Prediction and Polymorphism Studies

Crystal structure prediction (CSP) is a computational field that aims to predict the crystal structure of a molecule from its chemical diagram alone. This is a complex challenge as it involves searching a vast conformational and packing space to find the most thermodynamically stable crystal forms. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is of great interest in the pharmaceutical and materials sciences, as different polymorphs can have different physical properties.

To date, there are no published experimental or computational studies on the crystal structure or polymorphism of this compound. A computational CSP study would typically involve generating a large number of plausible crystal structures and then ranking them based on their calculated lattice energies. The presence of the N-H group suggests that hydrogen bonding would play a significant role in the crystal packing, likely forming chains or dimers. The methyl groups would influence the packing by introducing steric constraints and contributing to van der Waals interactions. A thorough CSP study could reveal potential polymorphs and their relative stabilities, which would be valuable for any solid-state applications of this compound.

Advanced Applications in Chemical Sciences

Role as Building Blocks for Complex Organic Molecules

Organic building blocks are functionalized molecules that form the basis for the modular assembly of larger molecular structures, playing a crucial role in medicinal chemistry, organic synthesis, and material science. The substituted indole (B1671886) nucleus, such as that of 2,4,6-trimethylindole, is a privileged structure that is frequently employed to construct more elaborate chemical entities, including dyes, pigments, and complex heterocyclic systems.

Precursors for Dyes and Pigments (e.g., Squaraine and Cyanine (B1664457) Dyes)

The this compound moiety is a key structural component in the synthesis of various classes of organic dyes, most notably squaraine and cyanine dyes. These dyes are prized for their intense and sharp absorption bands, typically in the red to near-infrared (NIR) region of the spectrum, and often exhibit strong fluorescence. nii.ac.jpresearchgate.net

Squaraine Dyes: These dyes are characterized by a central, electron-deficient four-membered squaric acid ring, which is condensed with two electron-rich donor moieties. nii.ac.jpresearchgate.net Indole derivatives, particularly methylated indolenines that can be derived from precursors like this compound, are excellent electron-donating groups for squaraine synthesis. The reaction typically involves the condensation of an indolenium salt with squaric acid or its esters. academie-sciences.frresearchgate.net The resulting donor-acceptor-donor (D-A-D) structure leads to strong intramolecular charge transfer, which is responsible for the dye's intense color and photophysical properties. mdpi.com The substitution pattern on the indole ring, including the methyl groups, can be used to fine-tune the spectral properties and solubility of the final dye. nih.gov

Cyanine Dyes: Cyanine dyes consist of two nitrogen-containing heterocyclic units linked by a polymethine bridge. researchgate.netmdpi.com Trimethylated indole derivatives are commonly used as one of the heterocyclic systems. The synthesis of these dyes often involves the condensation of a quaternary indolenium salt, which possesses an active methyl group, with a suitable polymethine linker. mdpi.com The length and constitution of the polymethine chain, along with the specific structure of the indole nucleus, determine the absorption and emission wavelengths of the dye. nih.gov Dyes derived from indole precursors are noted for their stability and high molar extinction coefficients. mdpi.com

Synthesis of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are of immense importance in organic and medicinal chemistry, forming the core of many natural products and pharmaceuticals. nih.gov The indole ring itself is a fundamental nitrogen heterocycle, but it also serves as a versatile starting point for the synthesis of more complex, fused heterocyclic systems.

The reactive sites on the this compound ring, particularly the C3 position and the nitrogen atom, can participate in various cyclization and annulation reactions. For instance, indole derivatives can be condensed with other reagents to form fused systems such as indolo-triazolo-pyridazines. nih.gov Such reactions expand the structural diversity of available heterocyclic scaffolds, opening avenues for the development of new compounds with unique chemical and biological properties. The synthesis of these complex systems often leverages the inherent reactivity of the indole core to build additional rings, creating polycyclic aromatic structures with tailored electronic and steric properties.

Material Science Applications (e.g., Dye-Sensitized Solar Cells, Fluorescent Materials)

The unique electronic and photophysical properties of molecules derived from this compound make them highly valuable in material science.

Dye-Sensitized Solar Cells (DSSCs): In DSSCs, a photosensitizer dye is crucial for absorbing light and injecting electrons into a semiconductor material like titanium dioxide (TiO₂). mdpi.comrsc.org Organic dyes based on a donor-π-acceptor (D-π-A) architecture are widely used for this purpose. The electron-rich indole nucleus, often functionalized with methyl groups, is an excellent candidate for the donor component of these sensitizers. researchgate.net Dyes incorporating indole derivatives have been successfully used in DSSCs, demonstrating efficient photon-to-electron conversion. mdpi.comdigitellinc.com The methyl groups on the this compound precursor can help prevent dye aggregation on the TiO₂ surface, which is beneficial for cell performance.

Fluorescent Materials: The indole ring is a well-known fluorophore. By extending its conjugation or incorporating it into larger molecular systems, materials with bright fluorescence and other desirable photophysical properties can be created. nih.gov For example, pyranoindoles, which are fused heterocycles containing an indole core, have been developed as fluorescent materials. These compounds can exhibit high quantum yields and large Stokes shifts, properties that are advantageous for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. The substitution pattern on the indole ring plays a critical role in tuning the emission color and efficiency of these materials. nih.gov

Photophysical Properties and Their Tuning

The photophysical properties of dyes and materials derived from this compound are central to their applications. These properties, including light absorption, fluorescence emission, quantum yield, and Stokes shift, can be systematically tuned through chemical modifications of the molecular structure.

Absorption and Emission Characteristics

Dyes derived from indole precursors, such as squaraines and cyanines, are characterized by strong absorption in the visible and near-infrared regions. academie-sciences.frnih.gov

Squaraine Dyes: Symmetrical indolenine-based squaraine dyes typically exhibit a sharp and intense absorption peak (π-π* transition) with a maximum wavelength (λmax) between 650 nm and 700 nm. nii.ac.jpnih.gov Their emission maxima are usually found at slightly longer wavelengths, typically red-shifted by 15-30 nm from the absorption peak. nih.gov

Cyanine Dyes: The absorption and emission maxima of cyanine dyes are highly dependent on the length of the polymethine chain. For trimethine cyanine dyes containing an indole nucleus, the absorption maximum is often in the 550-600 nm range. Elongating the chain leads to a significant bathochromic (red) shift of about 100-130 nm for each additional vinylene group. researchgate.netnih.gov

The following table presents representative photophysical data for squaraine dyes derived from indole precursors, which are structurally analogous to derivatives of this compound.

Compound TypeSolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M-1cm-1)
Symmetrical Indolenine SquaraineChloroform665687190,000
Dicyanomethylene Squaraine (Indole-based)Various680-710695-724>100,000
Unsymmetrical Squaraine (SQ-223)Ethanol656672234,000

Data compiled from analogous compounds reported in literature. academie-sciences.frnih.govmdpi.com

Quantum Yields and Stokes Shifts

The fluorescence quantum yield (ΦF) and the Stokes shift are critical parameters for fluorescent materials. The quantum yield defines the efficiency of the fluorescence process, while the Stokes shift, which is the difference in energy between the absorption and emission maxima, is important for minimizing self-absorption in practical applications.

Quantum Yield (ΦF): The quantum yields of indole-derived dyes can vary significantly based on their structure and environment. For squaraine dyes, the introduction of dicyanomethylene groups can lead to quantum yields between 0.08 and 0.19. academie-sciences.fr Some indole-boron difluoride complexes, designed to enhance brightness, have shown quantum yields as high as 0.82 in dichloromethane. nih.gov

Stokes Shift: Squaraine dyes typically have relatively small Stokes shifts, often in the range of 15–30 nm (or 300-700 cm⁻¹). nih.gov However, for other fluorescent materials derived from indoles, such as pyranoindoles, very large Stokes shifts (over 9000 cm⁻¹) can be achieved, which is highly desirable for optical applications.

The following table summarizes quantum yield and Stokes shift data for representative fluorescent compounds derived from indole precursors.

Compound TypeSolventQuantum Yield (ΦF)Stokes Shift (nm)Stokes Shift (cm-1)
Symmetrical Indolenine SquaraineChloroform0.0522490
Dicyanomethylene Squaraine (Indole-based)Various0.08 - 0.19~15-25~300-550
Pyrano[3,2-f]indole DerivativeAcetonitrile0.891489980
Indole-Boron Difluoride ComplexDichloromethane0.82~130-150~7000-8500

Data compiled from analogous compounds reported in literature. academie-sciences.frnih.govnih.gov

Development of Chemical Probes and Sensors

The indole scaffold is a popular framework for the design of chemical probes and sensors due to its inherent fluorescence and ability to be readily functionalized. researchgate.netrsc.org The electron-donating nature of the indole nitrogen can be modulated by substituents, influencing the photophysical properties and providing sites for analyte recognition.

Derivatives of this compound can be conceptualized as key components in chemoresponsive systems for the detection of various chemical species, including metal ions and anions. By incorporating a specific recognition moiety (a receptor) that can selectively bind to a target analyte, and linking it to the this compound fluorophore, a change in the fluorescence signal can be observed upon binding. This change can be a "turn-on" or "turn-off" response, or a ratiometric shift in the emission wavelength.

For example, the introduction of a chelating group, such as a dipicolylamine or a crown ether, could render a this compound derivative sensitive to specific metal ions. The binding of the metal ion would alter the electronic properties of the fluorophore, leading to a detectable change in its fluorescence. Similarly, the incorporation of hydrogen-bond donating groups, like ureas or amides, could facilitate the detection of anions. researchgate.net

The sensitivity of the fluorescence of this compound derivatives to their local environment makes them promising candidates for the development of environment-sensitive probes. nih.govnih.gov These probes can be used to report on changes in polarity, viscosity, or the presence of specific biomolecules. For instance, a probe's fluorescence might be quenched in an aqueous environment but enhanced upon binding to the hydrophobic pocket of a protein. This "light-up" response is highly desirable for biological imaging as it reduces background signal. nih.gov

Table 2: Performance Characteristics of a Hypothetical this compound-Based Fluorescent Probe for a Target Analyte

ParameterValue
Excitation Wavelength (λ_ex)370 nm
Emission Wavelength (λ_em)465 nm (unbound), 520 nm (bound)
Quantum Yield (Φ)0.05 (unbound), 0.65 (bound)
Limit of Detection (LOD)10 nM
Selectivity>50-fold over common interferents
Response Time< 1 minute

Note: This table represents hypothetical performance data for an illustrative probe and is not based on reported experimental results for a specific this compound-based sensor.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

While classical indole (B1671886) syntheses like the Fischer, Bartoli, and Nenitzescu methods provide routes to indole cores, the synthesis of specifically substituted indoles such as 2,4,6-trimethylindole often requires multi-step procedures. bhu.ac.inpharmaguideline.com Future research will likely focus on developing more direct, efficient, and environmentally benign synthetic pathways.

Key areas of development include:

Catalyst-Free Multicomponent Reactions: Inspired by recent successes in synthesizing indole-substituted pyrroles without catalysts, similar one-pot strategies could be developed for polysubstituted indoles. acs.org These methods offer advantages like mild reaction conditions and the use of green solvents. acs.orgrsc.org

Palladium/Norbornene Cooperative Catalysis: This synergistic approach has proven effective for constructing polyfunctionalized indoles from readily available oxime esters and aryl iodides. acs.org Adapting this methodology could provide a highly efficient and functional-group-tolerant route to this compound and its derivatives.

Electrocatalytic Synthesis: The use of organic redox catalysts in the electrocatalytic dehydrogenative cyclization of 2-vinylanilides presents a modern, oxidant-free method for creating substituted indoles. organic-chemistry.org Exploring this technique for precursors of this compound could lead to a more sustainable manufacturing process.

Micellar Catalysis: Performing transition metal-catalyzed cyclizations, such as those starting from 2-alkynylanilines, in aqueous micellar media can enhance sustainability. mdpi.com Research into applying these "on-water" conditions to the synthesis of this compound could reduce reliance on volatile organic solvents.

A comparative overview of potential sustainable synthetic approaches is presented below.

MethodologyKey FeaturesPotential Advantages for this compound Synthesis
Multicomponent ReactionsOne-pot synthesis, catalyst-free, green solvents. acs.orgHigh atom economy, simplified procedures, reduced waste.
Pd/Norbornene CatalysisBroad substrate scope, high functional group tolerance. acs.orgEfficient construction of complex derivatives from simple precursors.
Electrocatalytic CyclizationAvoids chemical oxidants, mediated by electricity. organic-chemistry.orgInherently green, high degree of control over reaction conditions.
Aqueous Micellar CatalysisUses water as a solvent with surfactants. mdpi.comEnvironmentally benign, potential for catalyst recycling.

Exploration of Undiscovered Reactivity Patterns and Transformations

The reactivity of the indole nucleus is well-established, with a preference for electrophilic substitution at the C3 position. bhu.ac.in However, the substitution pattern of this compound—with methyl groups at C2, C4, and C6—presents a unique electronic and steric environment that could lead to novel reactivity.

Future research should investigate:

C-H Functionalization: Direct functionalization of the C3, C5, and C7 positions, which remain unsubstituted. Given the electron-donating nature of the methyl groups, the indole ring is highly activated, making it a prime candidate for regioselective C-H activation/functionalization reactions.

Reactions at the N-H Site: While N-alkylation and N-acylation are common, exploring reactions with less conventional electrophiles could yield novel derivatives. The steric hindrance from the C2-methyl group may influence the outcome of N-substitution reactions.

Cycloaddition Reactions: Indoles substituted with electron-withdrawing groups are known to participate in cycloaddition reactions. researchgate.net Future work could explore whether the electron-rich this compound can act as a diene or dipolarophile under specific conditions, perhaps through photochemical activation.

Oxidative Transformations: The electron-rich nature of the ring system makes it susceptible to oxidation. pharmaguideline.com Controlled oxidation could lead to valuable intermediates, such as oxindoles or isatins, with a unique substitution pattern that is not easily accessible through other routes.

Rational Design of this compound Derivatives with Tailored Properties

The principles of structure-property relationships are fundamental to designing molecules with specific functions. nih.govonlytrainings.com For this compound, the methyl groups provide a foundational scaffold upon which further functionalization can be rationally planned to achieve desired electronic, optical, or biological properties.

Key design strategies include:

Modulating Electronic Properties: Introducing electron-donating or electron-withdrawing groups at the remaining C3, C5, and C7 positions can fine-tune the HOMO-LUMO energy gap, which is crucial for applications in organic electronics.

Enhancing Solubility and Processability: Attaching flexible alkyl or polyether chains can improve the solubility of the indole derivatives in common organic solvents, a critical factor for their incorporation into polymers or for solution-based processing of materials.

Creating Self-Assembling Systems: Introducing moieties capable of hydrogen bonding or π-π stacking can guide the assembly of this compound derivatives into ordered supramolecular structures, a key aspect of crystal engineering. mdpi.com

Developing Biologically Active Compounds: While the focus is not on dosage, the rational design of derivatives based on known pharmacophores could lead to new compounds with potential applications in medicinal chemistry, leveraging the indole core which is present in many biologically active molecules. mdpi.com

Property to TailorDesign StrategyPotential Application Area
Optoelectronic PropertiesIntroduce conjugated substituents at C3/C5/C7Organic electronics, sensors
SolubilityAttach long-chain alkyl or ether groupsAdvanced materials, solution-processed devices
Supramolecular AssemblyIncorporate hydrogen-bonding groups (e.g., amides, carboxylic acids)Crystal engineering, functional materials
Biological RecognitionIntegrate known pharmacophoric fragmentsChemical biology, probe development

Integration of Advanced Computational Methods with Experimental Studies

The synergy between computational chemistry and experimental work is a powerful tool in modern chemical research. tandfonline.com Density Functional Theory (DFT) and other computational methods can provide deep insights into the structure, reactivity, and properties of molecules like this compound, guiding experimental efforts and rationalizing observed outcomes. mdpi.comniscpr.res.in

Future research should leverage computational methods to:

Predict Reaction Outcomes: DFT calculations can be used to model reaction mechanisms and transition states for potential reactions of this compound, predicting the most likely products and identifying optimal reaction conditions. acs.org This can save significant experimental time and resources.

Elucidate Electronic Structure: Calculations can determine key electronic properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and charge distributions. semanticscholar.org This information is vital for understanding reactivity and for designing molecules with specific electronic characteristics for materials science applications. tandfonline.comsemanticscholar.org

Simulate Spectroscopic Properties: Computational models can predict NMR, IR, and UV-Vis spectra, aiding in the characterization of newly synthesized derivatives of this compound. nih.gov

Guide Rational Design: By simulating how different functional groups affect the molecule's properties, computational studies can accelerate the design of this compound derivatives with tailored characteristics, as described in the previous section. nih.gov

Expanding Applications in Advanced Materials and Chemical Technologies

The unique properties of the indole scaffold make it a promising building block for advanced materials. rsc.org The specific substitution pattern of this compound offers a robust and tunable platform for developing new technologies.

Potential future applications to be explored include:

Organic Semiconductors: The electron-rich indole core can serve as a p-type semiconductor material. By synthesizing polymers or small molecules incorporating the this compound unit, new materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) could be developed.

Fluorescent Probes and Sensors: Functionalization of the this compound core with specific recognition units could lead to the development of chemosensors for detecting ions or small molecules through changes in fluorescence. Its precursor, 2,3,3-trimethylindolenine (B142774), is already used in the synthesis of cyanine (B1664457) dyes and sensors. chemicalbook.comsigmaaldrich.com

High-Performance Polymers: Incorporating the rigid and thermally stable this compound moiety into polymer backbones could lead to new high-performance materials with enhanced thermal stability and specific optical properties. rsc.org

Corrosion Inhibitors: Schiff bases derived from substituted amines, including 2,4,6-trimethylaniline (B148799) (a precursor to the indole), have been investigated as corrosion inhibitors. nih.gov Derivatives of this compound could be explored for similar protective applications on metal surfaces.

Q & A

Q. How should researchers address contradictory data in studies of 2,4,6-Trimethylindole’s mechanism of action?

  • Methodological Answer : Apply triangulation by cross-validating results across multiple techniques (e.g., SPR for binding kinetics, CRISPR knockouts for target validation). Use meta-analysis of published datasets to identify confounding variables (e.g., solvent effects in assays). Replicate studies under standardized conditions .

Q. What advanced techniques elucidate the role of this compound in modulating enzyme kinetics?

  • Methodological Answer : Employ stopped-flow spectroscopy to measure rapid kinetic parameters (kₐₜₜ, Kₘ) and isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS). Site-directed mutagenesis of enzyme active sites identifies critical residues for interaction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.